3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by a spirocyclization reaction to form the spirocyclic core. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Preparation of the Thiazolidine Ring: This involves the reaction of a thiol with an α-halo carbonyl compound.
Spirocyclization: The indole and thiazolidine precursors are then combined under specific conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenyl derivatives: Compounds with similar halogenated phenyl groups.
Spirocyclic indole derivatives: Compounds with a spirocyclic structure involving an indole ring.
Thiazolidine derivatives: Compounds containing the thiazolidine ring.
Uniqueness
3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its combination of a spirocyclic structure with halogenated phenyl and methoxybenzyl groups. This unique structure may confer specific biological activities not observed in other similar compounds.
Biological Activity
The compound 3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione , classified as a spiroindole derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and applications based on recent research findings.
The synthesis of this compound involves several critical steps that optimize yield and selectivity. The molecular formula is C21H20ClFN2O3S, indicating a complex arrangement of atoms that contributes to its biological activity. Various spectroscopic techniques are employed to analyze its structure, including NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, which share structural similarities with our compound. Thiazolidin-4-ones have shown a broad spectrum of bioactivities including:
- Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL for some derivatives .
- Antifungal : Demonstrated activity against Candida albicans with MICs exceeding 5000 µg/mL for some compounds .
Anticancer Activity
The compound's structure suggests potential anticancer properties , similar to other spiroindole derivatives that have shown efficacy in inhibiting cancer cell proliferation through various pathways. The precise mechanism remains to be fully elucidated but may involve interference with cell cycle progression or apoptosis induction.
While the exact mechanism of action for this compound is not fully understood, it may involve:
- Inhibition of key enzymes : Similar compounds have been noted to inhibit kinases involved in cancer progression.
- Biofilm formation inhibition : The compound may disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness in treating infections resistant to conventional antibiotics .
Case Studies
A recent review analyzed the antibiofilm properties of thiazolidinone derivatives over the past two decades. Notably:
- Compound 3a exhibited significant antibiofilm activity against MRSA and VRE with biofilm inhibitory concentrations (BICs) of 8.23 µg/mL and 7.56 µg/mL, respectively .
- Another study reported that similar compounds demonstrated MIC values between 625 and >5000 µg/mL against various bacterial strains .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3S/c1-31-17-6-4-5-15(11-17)13-27-21-8-3-2-7-18(21)24(23(27)30)28(22(29)14-32-24)16-9-10-20(26)19(25)12-16/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMRAWFYSTGDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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